molecular formula C13H14N2 B1295874 N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 6312-11-4

N-[1-(pyridin-2-yl)ethyl]aniline

Cat. No.: B1295874
CAS No.: 6312-11-4
M. Wt: 198.26 g/mol
InChI Key: OTQPFEBBTYKNCP-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)ethyl]aniline: is an organic compound that features a pyridine ring attached to an ethyl group, which is further connected to an aniline moiety

Mechanism of Action

Target of Action

N-[1-(pyridin-2-yl)ethyl]aniline is a compound that has been synthesized and studied for its potential biological and therapeutic value . .

Mode of Action

It has been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar mechanisms, potentially involving bond cleavage or formation.

Biochemical Pathways

The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that it might affect pathways involving these or similar compounds.

Result of Action

It has been synthesized via c–c bond cleavage promoted by i2 and tbhp , suggesting that it might induce similar effects in biological systems.

Action Environment

Its synthesis involves mild and metal-free reaction conditions , suggesting that it might be sensitive to certain environmental factors such as temperature and the presence of metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)ethyl]aniline typically involves the reaction of 2-acetylpyridine with aniline in the presence of a reducing agent. One common method is the reductive amination of 2-acetylpyridine with aniline using sodium borohydride as the reducing agent . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-[1-(pyridin-2-yl)ethyl]nitrosoaniline using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield N-[1-(pyridin-2-yl)ethyl]amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: N-[1-(pyridin-2-yl)ethyl]nitrosoaniline.

    Reduction: N-[1-(pyridin-2-yl)ethyl]amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(pyridin-2-yl)ethyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-2-yl)ethyl]amine
  • N-[1-(pyridin-2-yl)ethyl]nitrosoaniline
  • N-[1-(pyridin-2-yl)ethyl]pyrimidine

Uniqueness

N-[1-(pyridin-2-yl)ethyl]aniline is unique due to its combination of a pyridine ring and an aniline moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of functional materials .

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPFEBBTYKNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-11-4
Record name NSC42669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline?

A: The research paper describes the use of Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS) to confirm the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline [].

Q2: How was the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline determined?

A: X-ray diffraction was employed to determine the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline []. This technique provides valuable information about the three-dimensional arrangement of atoms within the molecule.

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